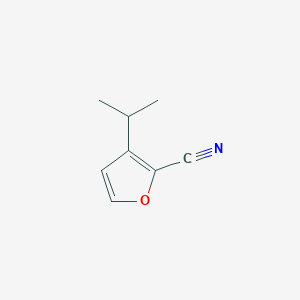

3-(Propan-2-yl)furan-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXKKAMULAUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(OC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An Investigative Guide to the Biological Activity Potential of 3-(Propan-2-yl)furan-2-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(Propan-2-yl)furan-2-carbonitrile. In the absence of direct empirical data for this specific molecule, this document serves as an investigative prospectus, synthesizing established principles of medicinal chemistry and pharmacology to build a robust hypothesis for its therapeutic potential. We will dissect the molecule's constituent pharmacophores—the furan ring, the nitrile group, and the isopropyl substituent—to forecast its likely biological interactions, metabolic fate, and potential therapeutic applications. This guide further outlines a detailed, multi-stage experimental workflow for the synthesis, characterization, and comprehensive biological evaluation of 3-(Propan-2-yl)furan-2-carbonitrile, providing a foundational roadmap for its exploration as a potential new drug candidate.

Introduction: The Rationale for Investigation

The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its utility stems from its unique electronic properties and its role as a bioisostere for the ubiquitous phenyl ring, often leading to improved metabolic stability and receptor interactions.[1] The strategic functionalization of the furan nucleus allows for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on the untapped potential of 3-(Propan-2-yl)furan-2-carbonitrile, a molecule that combines the furan scaffold with two key functional groups: a nitrile and an isopropyl group. The nitrile group is a versatile pharmacophore known to enhance binding affinity, improve pharmacokinetic profiles, and is generally metabolically stable.[2][3][4] The isopropyl group, a bulky and lipophilic substituent, can significantly influence drug-receptor interactions and metabolic stability.[5][6] The specific combination and orientation of these three moieties present a compelling case for novel biological activity. This document will therefore explore the synthetic feasibility, predict the biological potential, and lay out a concrete research plan to unlock the therapeutic value of this promising compound.

Physicochemical Properties and Proposed Synthesis

While experimental data for 3-(Propan-2-yl)furan-2-carbonitrile is not available, its basic properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO |

| Molar Mass | 135.16 g/mol |

| Boiling Point | 209.3 ± 28.0 °C |

| Density | 1.02 ± 0.1 g/cm³ |

Data sourced from ChemBK and ChemScene.[7][8]

Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of the β-keto nitrile precursor. The synthesis would begin with the Claisen condensation of isobutyronitrile with a suitable ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This would yield the necessary β-keto nitrile intermediate.

Step 2: Feist-Benary Furan Synthesis. The resulting β-keto nitrile would then be reacted with an α-halo ketone, for example, chloroacetaldehyde, in the presence of a mild base like pyridine. The intermediate from this reaction would then undergo an intramolecular cyclization and dehydration to form the final product, 3-(Propan-2-yl)furan-2-carbonitrile.

Predicted Biological Activity: A Pharmacophore-Based Analysis

The potential biological activities of 3-(Propan-2-yl)furan-2-carbonitrile can be hypothesized by examining the known roles of its three key structural components.

The Furan Scaffold: A Platform for Diverse Activity

The furan ring is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects.[2][4]

-

Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are used as antibiotics.[2] The furan ring is central to the electron transfer processes that lead to the generation of reactive intermediates damaging to bacterial cells.[3]

-

Anticancer Activity: Many furan derivatives exhibit cytotoxic effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[2]

-

Anti-inflammatory Activity: The furan scaffold is found in several anti-inflammatory drugs that function by inhibiting enzymes like cyclooxygenase-2 (COX-2).[2]

The Nitrile Group: A Key Modulator of Interaction and Stability

The nitrile group is a valuable functional group in drug design, with over 30 nitrile-containing pharmaceuticals currently on the market.[2][3]

-

Enhanced Binding Affinity: The nitrile group is a strong hydrogen bond acceptor and can engage in polar interactions within a receptor's binding site.[2][3] Its linear geometry and small size allow it to access narrow cavities.[3][9]

-

Bioisosterism: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, allowing for the fine-tuning of a molecule's electronic and steric properties.[3][9]

-

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[2][4][10]

The Isopropyl Group: Influencing Lipophilicity and Steric Interactions

The isopropyl group is a non-polar, bulky substituent that can significantly impact a drug's interaction with its target and its metabolic fate.

-

Hydrophobic Interactions: The lipophilic nature of the isopropyl group can promote binding to hydrophobic pockets within a receptor, potentially increasing affinity.[6]

-

Steric Shielding: The bulkiness of the isopropyl group can sterically hinder the metabolic oxidation of adjacent parts of the molecule, thereby enhancing metabolic stability.[11]

-

Metabolic Susceptibility: Conversely, the isopropyl group itself can be a site of metabolic oxidation by cytochrome P450 enzymes.[12]

Synthesized Hypothesis of Potential Activities

Based on the analysis of its constituent pharmacophores, 3-(Propan-2-yl)furan-2-carbonitrile is hypothesized to possess one or more of the following activities:

-

Anticancer Activity: The combination of a furan scaffold and a nitrile group, both found in various anticancer agents, suggests potential cytotoxic activity. The isopropyl group may enhance binding to a hydrophobic pocket of a target protein, such as a kinase or a protein involved in apoptosis.

-

Antimicrobial Activity: The furan core is a known antibacterial and antifungal pharmacophore. The nitrile and isopropyl groups could modulate this activity, potentially leading to a novel spectrum of antimicrobial efficacy.

-

Enzyme Inhibition: The nitrile group's ability to act as a hydrogen bond acceptor and its linear shape make it a candidate for interacting with the active sites of various enzymes, such as kinases, proteases, or metabolic enzymes. The isopropyl group could provide additional binding interactions within a hydrophobic sub-pocket of the enzyme.

Proposed Experimental Workflow for Biological Evaluation

A systematic, phased approach is recommended to investigate the biological potential of 3-(Propan-2-yl)furan-2-carbonitrile.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Nitrile - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Furan-2-carbonitrile Derivatives

Introduction: The Furan-2-carbonitrile Scaffold in Modern Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its derivatives are integral to the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furan-2-carbonitrile, a derivative featuring a nitrile group, presents a unique combination of electronic properties and chemical reactivity, making it a valuable building block for medicinal chemists.[4] The electron-withdrawing nature of the nitrile group significantly influences the electronic landscape of the furan ring, impacting its interactions with biological targets.[4] This guide provides a comprehensive exploration of the electronic properties of furan-2-carbonitrile derivatives, offering insights into their synthesis, characterization, and the structure-property relationships that govern their therapeutic potential. We will delve into the theoretical underpinnings of their electronic behavior, detail the experimental techniques used for their characterization, and provide practical guidance for researchers in the field of drug development.

Theoretical Framework: Understanding the Electronic Landscape

The electronic properties of furan-2-carbonitrile derivatives are fundamentally governed by the distribution of electrons within the molecule, particularly in the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's reactivity, optical properties, and electrochemical behavior.

Frontier Molecular Orbitals and Their Significance

The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[5] In the context of drug design, these parameters can influence how a molecule interacts with biological macromolecules, such as enzymes and receptors. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability.[6]

Density Functional Theory (DFT) has become an indispensable computational tool for predicting the electronic properties of molecules.[6] Theoretical calculations, such as those using the B3LYP functional with a 6-311++G(2d,2p) basis set, can provide valuable insights into the HOMO and LUMO energy levels of furan derivatives.[6]

The Influence of Substituents

The introduction of various substituents onto the furan-2-carbonitrile core can dramatically alter its electronic properties. Electron-donating groups (EDGs), such as amino or methoxy groups, tend to raise the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), in addition to the existing nitrile group, will lower the LUMO energy, facilitating reduction. This ability to tune the electronic properties through synthetic modification is a cornerstone of rational drug design.

The following diagram illustrates the general workflow for computational analysis of furan-2-carbonitrile derivatives.

Caption: Computational workflow for DFT analysis.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for the comprehensive characterization of the electronic properties of furan-2-carbonitrile derivatives. The primary experimental methods employed are UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.[7] The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO). The molar absorptivity (ε) is a measure of how strongly a compound absorbs light at a given wavelength.

-

Instrument Preparation: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[8]

-

Sample Preparation: Prepare a dilute solution of the furan-2-carbonitrile derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically between 0.1 and 1.0.[8][9] Ensure the sample is fully dissolved to avoid light scattering.[10]

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample.[11] Place the cuvette in the spectrometer and record a baseline spectrum. This corrects for any absorption or scattering from the solvent and the cuvette itself.[8]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it.[9] Place the sample cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light.[12] This technique provides information about the excited state properties of a molecule, including its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

-

Sample Preparation: Prepare a dilute solution of the fluorescent furan-2-carbonitrile derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set the excitation wavelength (usually at or near the λmax determined by UV-Vis spectroscopy) and the desired emission wavelength range.[13]

-

Blank Measurement: Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.[14]

-

Sample Measurement: Record the emission spectrum of the sample.

-

Quantum Yield Determination (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield is used. The absorbance of the sample and the standard at the excitation wavelength are matched. The integrated fluorescence intensities of the sample and the standard are then measured. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

where Φ_r is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[15] It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.[16]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).[16] The supporting electrolyte is necessary to ensure conductivity.

-

Degassing: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.[16]

-

Sample Measurement: Add the furan-2-carbonitrile derivative to the electrolyte solution (typically at a concentration of 1-5 mM) and record the cyclic voltammogram.[16] The potential is swept linearly from a starting potential to a switching potential and then back to the start.

-

Data Analysis: From the cyclic voltammogram, determine the peak potentials for oxidation (E_pa) and reduction (E_pc). The half-wave potential (E_1/2), which is an approximation of the standard redox potential, can be calculated as (E_pa + E_pc) / 2 for a reversible process. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical relationships.

The following diagram illustrates the interconnectedness of these experimental techniques in characterizing the electronic properties of furan-2-carbonitrile derivatives.

Caption: Interplay of experimental techniques.

Structure-Property Relationships and Data Analysis

The true power of this multi-technique approach lies in the ability to correlate the molecular structure of furan-2-carbonitrile derivatives with their observed electronic properties. By systematically varying the substituents on the furan ring, researchers can fine-tune these properties for specific therapeutic applications.

| Derivative | Substituent at C5 | λmax (nm) | ε (M⁻¹cm⁻¹) | ΦF | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |

| Furan-2-carbonitrile | -H | ~260 | - | - | - | - | -6.38 | 2.04 |

| 5-Phenylfuran-2-carbonitrile | -Phenyl | - | - | - | - | - | - | - |

| 5-(4-Methoxyphenyl)furan-2-carbonitrile | -p-OCH₃-Ph | - | - | - | - | - | - | - |

| 5-(4-Nitrophenyl)furan-2-carbonitrile | -p-NO₂-Ph | - | - | - | - | - | - | - |

| Donor-Acceptor Furan Derivative Example | Donor Group | 444 | - | 0.58 | 1.17 (onset) | -1.11 (onset) | -5.88 | -3.60 |

Note: This table is illustrative and combines data from multiple sources for furan derivatives that may not all be carbonitriles. Specific values should be determined experimentally for each compound of interest. The HOMO/LUMO values for the parent furan are from DFT calculations. The data for the donor-acceptor derivative is from a study on a related furan-based system.[6]

The data clearly indicates that the electronic properties are highly tunable. For instance, the incorporation of a donor group in a donor-acceptor system leads to a significant red-shift in the absorption maximum and a decrease in the HOMO-LUMO gap.

Case Study: Furan Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[13] Consequently, inhibitors of VEGFR-2 are a major focus in cancer drug discovery. Several studies have identified furan-based molecules as potent VEGFR-2 inhibitors.[13] The electronic properties of these inhibitors are crucial for their binding affinity to the ATP-binding pocket of the VEGFR-2 kinase domain.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of inhibition by a furan-2-carbonitrile derivative.

Caption: Inhibition of VEGFR-2 signaling.

The design of effective inhibitors often involves creating molecules with specific electronic features that promote favorable interactions within the ATP-binding site. This can include hydrogen bonding, hydrophobic interactions, and π-π stacking. The tunable electronic nature of the furan-2-carbonitrile scaffold makes it an excellent starting point for developing novel VEGFR-2 inhibitors.

Conclusion

Furan-2-carbonitrile derivatives represent a versatile and promising class of compounds in drug discovery. Their electronic properties, which are readily tunable through synthetic modification, are key to their biological activity. A thorough understanding of these properties, gained through a combination of computational modeling and experimental characterization using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, is essential for the rational design of new and effective therapeutic agents. This guide has provided a framework for approaching the study of these fascinating molecules, from the underlying theoretical principles to practical experimental protocols and their application in a relevant therapeutic context.

References

- JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses.

- iGEM. (n.d.). Protocol for cyclic voltammetry.

- El-Sayed, W. M., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Pharmaceuticals, 16(5), 748.

- BenchChem. (2025). A Technical Guide to the Furanonitrile Functional Group: Properties, Synthesis, and Applications in Drug Discovery.

- Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment.

- Horiba. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.

- Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- JoVE. (2015). Cyclic Voltammetry (CV): Measuring Redox Potentials and Currents.

- University of California, Irvine. (n.d.). UV-Vis SOP.

- University of Calgary. (n.d.). Ultra-violet and visible spectroscopy.

- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.

- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.

- National Institute of Standards and Technology. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.

- Xavier, F. R., et al. (2021). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 9, 706850.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69245, 2-Furonitrile.

- Yilmaz, M., & Cihan, G. (2020). Effect of the donor units on the properties of fluorinated acceptor based systems. Dyes and Pigments, 183, 108722.

- Wikipedia. (n.d.). 2-Furonitrile.

- Singh, R., & Kumar, P. (2022). Synthesis and biological activities of furan derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-193.

- BenchChem. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.

- University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy.

- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

- El-Gohary, N. S., & Shaaban, O. G. (2023). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Bioorganic Chemistry, 137, 106607.

- G. T. Hwang, H. S. Son, J. K. Ku, B. H. Kim. (2001). Novel fluorophores: efficient synthesis and photophysical study. Organic Letters, 3(16), 2469-71.

- A. M. Asiri, S. A. Khan, K. A. Khan. (2017). Cyclic voltammetry of the furan-bridged organic chromophore with 0.1 M...

- BenchChem. (2025). An In-depth Technical Guide to the Electronic Structure of 2-Carbonyl Furans.

- BenchChem. (2025). A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective.

- A. M. Asiri, S. A. Khan, K. A. Khan. (2017). Cyclic voltammetry of the furan-bridged organic chromophore with 0.1 M TBAPF6 as supporting electrolyte in anhydrous acetonitrile solution at a scan rate of 100 mV s−1.

- S. O. Hacioglu, et al. (2021). Impact of composition ratio of donor and acceptor moieties in conjugated polymer: optical and electrochemical properties. Molecular Systems Design & Engineering, 6(1), 65-75.

- M. D. Entfellner, et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(3), M1268.

- S. J. K. Klein, et al. (2017). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. Physical Chemistry Chemical Physics, 19(3), 2064-2075.

- T. A. T. Phan, et al. (2024). Electronic Structures and Spectra of Donor-Acceptor Conjugated Oligomers. The Journal of Physical Chemistry A.

- S. Sen, et al. (2010).

- A. B. H. Al-kadhemy, et al. (2024). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)

- ChemicalBook. (2022). Electrophilic Reactions of Furan.

- P. Verma, et al. (2023). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. Journal of Molecular Modeling, 29(12), 373.

- K. Komaba, & H. Goto. (2024). Synthesis of furan-based intramolecular donor–acceptor type chiral–electroactive polymers having optical activity, laser diffraction, and structural color functions. Polymer-Plastics Technology and Engineering.

- Y. Wang, et al. (2023). Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications.

- J. S. Lindsey, et al. (2021). Absorption and fluorescence spectra of organic compounds from 40 sources – archives, repositories, databases, and literature search engines. Photochemical & Photobiological Sciences, 20(10), 1313-1345.

- J. M. S. S. Esperança, et al. (2004). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents.

- N. K. Fournogerakis, & G. A. Papadopoulos. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Furancarbonitrile [webbook.nist.gov]

- 10. 2-Furonitrile | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. semanticscholar.org [semanticscholar.org]

- 17. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

Navigating the Physicochemical Landscape of 3-Isopropylfuran-2-carbonitrile: A Technical Guide to its Melting and Boiling Points

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in various experimental and physiological settings. This technical guide provides an in-depth exploration of the melting and boiling points of 3-isopropylfuran-2-carbonitrile (CAS No. 1503481-35-3), a heterocyclic compound with potential applications in medicinal chemistry. Due to a scarcity of direct experimental data for this specific molecule, this guide employs a multifaceted approach. We will delve into theoretical considerations, analyze structure-property relationships through a comparative study of analogous furan derivatives, and present robust, validated protocols for the empirical determination of these crucial thermal properties. This comprehensive resource aims to equip scientists with the knowledge to confidently handle, characterize, and utilize 3-isopropylfuran-2-carbonitrile in their research endeavors.

Introduction: The Challenge of Characterizing Novel Compounds

3-Isopropylfuran-2-carbonitrile is a substituted furan derivative featuring both an isopropyl group at the 3-position and a nitrile group at the 2-position. This unique combination of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. However, as is common with many research-stage compounds, a comprehensive public database of its physical properties is not yet established. A solitary predicted boiling point of 209.3 ± 28.0 °C is available, with no experimentally determined melting point data currently in the public domain.[1]

This guide addresses this knowledge gap by providing a framework for estimating these properties based on established chemical principles and available data for structurally related compounds. Furthermore, we provide detailed, step-by-step experimental procedures to empower researchers to determine these values accurately in a laboratory setting.

Theoretical Framework: Intermolecular Forces and Molecular Structure

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces between its molecules. For 3-isopropylfuran-2-carbonitrile, the primary forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. Their strength increases with the size and surface area of the molecule. The C8H9NO molecular formula of our target compound indicates a moderate molecular weight, suggesting a significant contribution from these forces.

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) is strongly polar, with the nitrogen atom being highly electronegative. This creates a permanent dipole moment in the molecule, leading to strong electrostatic attractions between adjacent molecules.[2][3] The furan ring's oxygen atom also contributes to the molecule's overall polarity.

-

Molecular Symmetry and Packing: The melting point is not only influenced by the strength of intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice. Asymmetry in a molecule can disrupt this packing, often leading to a lower melting point.

The interplay of these factors will determine the energy required to transition 3-isopropylfuran-2-carbonitrile from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Estimation of Melting and Boiling Points through Analogous Compounds

To arrive at a reasoned estimation for the melting and boiling points of 3-isopropylfuran-2-carbonitrile, we will analyze the experimentally determined values for a series of structurally related furan derivatives.

Data for Structurally Related Furan Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Furan | C4H4O | 68.07 | -85.6[4][5][6][7][8] | 31.3 - 31.4[5][6][7][8] |

| 2-Methylfuran | C5H6O | 82.10 | -88.7 | 63-66[9] |

| 3-Methylfuran | C5H6O | 82.10 | - | 65-67[10][11][12] |

| 2-Ethylfuran | C6H8O | 96.13 | - | 92-93[13][14][15][16] |

| 2-Propylfuran | C7H10O | 110.16 | - | 113-115[17][18][19][20] |

| 2-Isopropylfuran | C7H10O | 110.15 | - | 84-85[21][22] |

| 2-tert-Butylfuran | C8H12O | 124.18 | - | 119-120 |

| 2-Furonitrile | C5H3NO | 93.08 | 147-148 (likely an error, see analysis) | 146-148[23][24][25][26] |

| 3-Furonitrile | C5H3NO | 93.08 | 29-31[27] | 151[27] |

Analysis of Trends and Estimation

Boiling Point Analysis:

-

Effect of Alkyl Chain Length: As the alkyl chain at the 2-position increases in length (methyl, ethyl, propyl), the boiling point steadily rises due to increased van der Waals forces.[28]

-

Effect of Branching: A comparison of 2-propylfuran (boiling point 113-115 °C) and its isomer 2-isopropylfuran (boiling point 84-85 °C) demonstrates a significant decrease in boiling point with branching. This is a well-established trend attributed to a reduction in the molecule's surface area, which weakens van der Waals interactions.[28]

-

Effect of the Nitrile Group: The introduction of a nitrile group dramatically increases the boiling point due to its strong dipole-dipole interactions. For instance, furan has a boiling point of approximately 31 °C, while 2-furonitrile and 3-furonitrile boil at 146-148 °C and 151 °C, respectively.[4][5][6][7][8][23][24][25][26][27]

Estimation for 3-Isopropylfuran-2-carbonitrile:

Based on these trends, we can estimate the boiling point of 3-isopropylfuran-2-carbonitrile. The presence of the highly polar nitrile group will be the dominant factor, suggesting a boiling point significantly higher than that of 2-isopropylfuran (84-85 °C). The predicted value of 209.3 ± 28.0 °C appears reasonable, falling within the expected range for a molecule of this size and polarity.[1]

Melting Point Analysis:

-

General Trends: Predicting melting points is inherently more complex than predicting boiling points, as it is highly dependent on the efficiency of crystal lattice packing.

-

Furonitrile Isomers: 2-Furonitrile is reported as a liquid at room temperature, while 3-furonitrile is a low-melting solid (29-31 °C).[27] This suggests that the position of the nitrile group significantly impacts the crystal packing. The reported melting point of 147-148 °C for 2-furonitrile in some sources is likely its boiling point, as it is a liquid at room temperature.[23][24]

-

Effect of the Isopropyl Group: The bulky and asymmetric nature of the isopropyl group at the 3-position is likely to disrupt efficient crystal packing.

Estimation for 3-Isopropylfuran-2-carbonitrile:

Given the asymmetry introduced by the 3-isopropyl group and the fact that many small, substituted furans are liquids at room temperature, it is plausible that 3-isopropylfuran-2-carbonitrile has a relatively low melting point, potentially near or below room temperature. However, without experimental data, this remains speculative.

Experimental Determination of Melting and Boiling Points

Given the lack of definitive experimental data, empirical determination is essential for establishing the precise melting and boiling points of 3-isopropylfuran-2-carbonitrile. The following sections provide detailed, standardized protocols for these measurements.

Melting Point Determination: The Capillary Method

This method is the most common for determining the melting point of a solid crystalline substance.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure substances typically have a sharp melting point range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of 3-isopropylfuran-2-carbonitrile is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range is the melting point of the substance.

-

-

Repeatability: Perform the measurement at least twice to ensure the result is reproducible.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for capillary melting point determination.

Boiling Point Determination: Micro-Boiling Point Method

This method is ideal when only a small quantity of a liquid sample is available.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor in the capillary condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Stirrer (for the heating bath)

-

Clamp and stand

Procedure:

-

Assembly:

-

Add a few drops of 3-isopropylfuran-2-carbonitrile to the small test tube to a depth of about 1-2 cm.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly in the heating bath, ensuring that the liquid level in the test tube is below the level of the heating medium.

-

Begin heating the bath while stirring to ensure even temperature distribution.

-

-

Observation:

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will be observed.

-

-

Measurement:

-

Once a steady stream of bubbles is seen, turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop.

-

The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point of the liquid.

-

-

Repeatability: For accuracy, allow the bath to cool and repeat the measurement.

Diagram of Micro-Boiling Point Determination Workflow:

Caption: Workflow for micro-boiling point determination.

Conclusion

For definitive characterization, which is crucial for applications in drug development and other scientific research, empirical determination is strongly recommended. The detailed protocols provided in this guide for the capillary melting point and micro-boiling point methods offer reliable and accurate means to establish these fundamental physicochemical properties. By combining theoretical understanding with rigorous experimental practice, researchers can confidently advance their work with 3-isopropylfuran-2-carbonitrile.

References

-

ChemBK. 3-Isopropylfuran-2-carbonitrile. [Link]

-

The Good Scents Company. 2-isopropyl furan, 10599-59-4. [Link]

-

National Center for Biotechnology Information. Table 1, Properties of Furan - 15th Report on Carcinogens. [Link]

-

Slideshare. Heterocycic compound Furan. [Link]

-

Sciencemadness Wiki. Furan. [Link]

-

PubChem. 2-Ethylfuran. [Link]

-

PubChem. 2-Propylfuran. [Link]

-

Wikipedia. 2-Methylfuran. [Link]

-

The Good Scents Company. 3-methyl furan, 930-27-8. [Link]

-

PubChem. 3-Methylfuran. [Link]

-

Stenutz. furan. [Link]

-

ChemSynthesis. 2-furonitrile. [Link]

-

The Good Scents Company. 2-ethyl furan. [Link]

-

Cheméo. Chemical Properties of Furan, 2-propyl- (CAS 4229-91-8). [Link]

-

Chemsrc. 3-Methylfuran. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

PubChem. 2-Butylfuran. [Link]

-

Cheméo. 2-Methyl-5-isopropyl furan - Chemical & Physical Properties. [Link]

-

FooDB. Showing Compound 2-Ethylfuran (FDB020370). [Link]

-

The Good Scents Company. 2-butyl tetrahydrofuran, 1004-29-1. [Link]

-

The Good Scents Company. 2-propyl furan, 4229-91-8. [Link]

-

Chemguide. an introduction to nitriles. [Link]

-

PubChem. Tert-butanol tetrahydrofuran. [Link]

-

Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

-

Wikipedia. Nitrile. [Link]

-

PubChem. Npc222646. [Link]

-

PubChem. Furan-3-carbonitrile. [Link]

-

Amerigo Scientific. 3-Furonitrile (97%). [Link]

-

PubChem. 2-(1-Methylethyl)furan. [Link]

-

ResearchGate. What accounts for the large increases of the boiling points in these heterocyclic compounds?. [Link]

Sources

- 1. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Furan CAS#: 110-00-9 [m.chemicalbook.com]

- 5. Table 1, Properties of Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Heterocycic compound Furan | PPTX [slideshare.net]

- 7. Furan - Sciencemadness Wiki [sciencemadness.org]

- 8. furan [stenutz.eu]

- 9. 2-Methylfuran - Wikipedia [en.wikipedia.org]

- 10. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 3-Methylfuran | CAS#:930-27-8 | Chemsrc [chemsrc.com]

- 13. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 2-Ethylfuran | 3208-16-0 [chemicalbook.com]

- 16. 2-ethyl furan, 3208-16-0 [thegoodscentscompany.com]

- 17. 2-Propylfuran | C7H10O | CID 77907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. 2-Propylfuran | 4229-91-8 [chemicalbook.com]

- 20. 2-propyl furan, 4229-91-8 [thegoodscentscompany.com]

- 21. 2-isopropyl furan, 10599-59-4 [thegoodscentscompany.com]

- 22. 2-(1-Methylethyl)furan | C7H10O | CID 12200728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Furonitrile CAS#: 617-90-3 [m.chemicalbook.com]

- 24. guidechem.com [guidechem.com]

- 25. chemsynthesis.com [chemsynthesis.com]

- 26. 2-Furonitrile | 617-90-3 [chemicalbook.com]

- 27. 错误页 [amp.chemicalbook.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: Reactivity Profile of 3-(Propan-2-yl)furan-2-carbonitrile

Executive Summary

3-(Propan-2-yl)furan-2-carbonitrile (3-isopropylfuran-2-carbonitrile) represents a specialized heterocyclic building block where reactivity is governed by a distinct tension between electronic activation and steric shielding. While the furan-2-carbonitrile core is classically electrophilic at the cyano carbon, the bulky isopropyl group at the C3 position introduces a significant "ortho-effect," altering the kinetic profiles of nucleophilic additions and hydrolytic cleavages.

This guide analyzes the reactivity landscape of this molecule, providing researchers with optimized pathways for transforming the nitrile group into amides, amines, aldehydes, and tetrazoles. The focus is on overcoming the steric penalty imposed by the C3-isopropyl group to achieve high-yield transformations in drug discovery contexts.

Structural & Electronic Analysis

To predict reactivity, one must understand the specific environment of the nitrile carbon.

The Electronic Push-Pull

The furan ring is

-

Result: The furan ring is deactivated toward electrophilic aromatic substitution compared to furan, but the nitrile carbon is highly activated toward nucleophiles.

The Steric Gatekeeper (C3-Isopropyl)

The defining feature of this molecule is the isopropyl group at C3. Unlike a methyl group, the isopropyl group possesses significant rotational volume.

-

Kinetic Consequence: The methyl groups of the isopropyl moiety create a "steric cone" that partially occludes the Bürgi-Dunitz trajectory (

) required for nucleophilic attack on the nitrile carbon. -

Practical Implication: Standard protocols for furan-2-carbonitrile will likely result in incomplete conversion. Reactions require higher thermal energy (reflux) or more potent nucleophiles to overcome this barrier.

Reactivity Landscape & Transformations[1]

The following diagram maps the primary synthetic divergence points for the nitrile group, color-coded by reaction type.

Figure 1: Divergent synthetic pathways for the nitrile moiety. Note that the C3-isopropyl group necessitates forcing conditions for the 'Yellow' and 'Green' pathways.

Detailed Transformation Protocols

Bioisostere Synthesis: [3+2] Cycloaddition to Tetrazoles

Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability. The reaction between the nitrile and azide is a cycloaddition.

Challenge: The C3-isopropyl group hinders the approach of the azide anion.

Solution: Use of Lewis Acid catalysis (

Protocol 1: Zinc-Mediated Tetrazole Formation

-

Reagents: Sodium Azide (

), Zinc Bromide ( -

Mechanism: The Zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and guiding the azide attack, effectively lowering the activation energy increased by the steric bulk.

Step-by-Step Workflow:

-

Setup: In a pressure vial or round-bottom flask, dissolve 3-isopropylfuran-2-carbonitrile (1.0 equiv) in a 1:1 mixture of Isopropanol and Water (0.5 M concentration).

-

Activation: Add

(1.0 equiv) and Sodium Azide (1.1 equiv).-

Note: Do not use hydrazoic acid directly due to safety; the in-situ generation via Zn salt is safer.

-

-

Reaction: Heat the mixture to reflux (

).-

Critical Check: Unlike unhindered nitriles which react in 2-4 hours, this substrate may require 12-24 hours. Monitor by TLC/LCMS for disappearance of the nitrile peak (

IR).

-

-

Workup: Cool to room temperature. Add 3N HCl until pH

1 to break the zinc-tetrazole complex. -

Isolation: Extract with Ethyl Acetate (

). The tetrazole product will be in the organic layer.

Controlled Reduction: Aldehyde Synthesis

Converting the nitrile to an aldehyde is a pivotal reaction for chain extension.

Reagent Choice: Diisobutylaluminum hydride (DIBAL-H).[1] Steric Advantage: Interestingly, the steric bulk at C3 aids in preventing over-reduction. It stabilizes the tetrahedral aluminum-imine intermediate, preventing the addition of a second hydride equivalent.

Protocol 2: DIBAL-H Reduction

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Solvent: Dissolve substrate in anhydrous Toluene or DCM (0.2 M).

-

Cooling: Cool to

(Dry ice/Acetone). -

Addition: Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise over 30 minutes.

-

Observation: The bulky isopropyl group may slow the initial coordination. If no reaction occurs after 1 hour at

, warm slowly to

-

-

Quench: Cannulate the cold mixture into a vigorously stirred solution of Rochelle's Salt (Potassium sodium tartrate) to solubilize aluminum salts.

-

Hydrolysis: The intermediate imine hydrolyzes to the aldehyde upon warming and aqueous contact.

Hydrolysis Kinetics: The Steric Barrier

Hydrolysis to the amide or acid is the reaction most severely affected by the C3-isopropyl group. The mechanism requires the attack of water/hydroxide on the nitrile carbon.

Figure 2: The transition state for hydrolysis is destabilized by the physical clash between the incoming nucleophile and the rotating isopropyl group.

Data Summary: Comparative Hydrolysis Conditions

| Substrate | Reagent | Temp ( | Time (h) | Yield |

| Furan-2-CN | NaOH (10%) | 60 | 2 | >90% |

| 3-Isopropylfuran-2-CN | NaOH (20%) | 100 (Reflux) | 18-24 | ~75-85% |

| 3-Isopropylfuran-2-CN | KOH / t-BuOH | 85 | 6 | ~90% |

Interpretation: Aqueous NaOH is inefficient due to poor solubility and sterics. Using KOH in tert-butanol (anhydrous hydroxide conditions) is recommended. The bulky tert-butoxide/hydroxide system in organic solvent penetrates the steric shield more effectively due to better solvation of the organic substrate.

References

-

Tetrazole Synthesis via Cycloaddition

-

Nitrile Reduction Mechanisms (DIBAL vs LiAlH4)

-

Nucleophilic Addition to Furan-2-carbonitriles

-

Steric Hindrance in Hydrolysis

-

General Furan Reactivity

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scispace.com [scispace.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 11. asianpubs.org [asianpubs.org]

- 12. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 13. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Isopropyl-2-Furfurylamine: A Detailed Guide to Nitrile Reduction Protocols

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of 3-(Propan-2-yl)furan-2-carbonitrile to the valuable amine intermediate, 3-isopropyl-2-furfurylamine. The synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active molecules. This document outlines and critically evaluates several prevalent reduction methodologies, including the use of complex metal hydrides like Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3-THF), as well as catalytic hydrogenation techniques. Detailed, step-by-step protocols, safety considerations, and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific laboratory context and scale.

Introduction

3-Isopropyl-2-furfurylamine is a primary amine derivative of the furan scaffold, a heterocyclic core frequently encountered in natural products and synthetic pharmaceuticals.[1][2] The strategic placement of the isopropyl and aminomethyl groups on the furan ring provides a unique three-dimensional architecture that can facilitate specific interactions with biological targets. Consequently, efficient and scalable access to this amine is crucial for the exploration of new chemical entities in drug discovery programs. The final step in its synthesis typically involves the reduction of the corresponding nitrile, 3-(Propan-2-yl)furan-2-carbonitrile. This transformation, while conceptually straightforward, presents several practical challenges, including the potential for side reactions and the need for careful handling of highly reactive reagents. This guide aims to provide a detailed and practical overview of the most effective methods for achieving this reduction, empowering researchers to confidently and safely synthesize this important building block.

Comparative Overview of Reduction Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[3] Several reagents and conditions can accomplish this, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as substrate compatibility, desired yield, scalability, and available laboratory equipment and safety infrastructure.

| Method | Reducing Agent | Typical Solvents | Temperature | Advantages | Disadvantages |

| Complex Metal Hydride Reduction | Lithium Aluminum Hydride (LAH) | Anhydrous Ether, THF | 0 °C to reflux | High reactivity, generally high yields.[4][5] | Highly reactive with protic solvents (violent reaction with water)[6], requires stringent anhydrous conditions, potential for over-reduction of other functional groups.[4] |

| Borane-THF Complex (BH3-THF) | Tetrahydrofuran (THF) | 0 °C to reflux | Milder than LAH, good functional group tolerance.[7][8] | Can form stable amine-borane complexes requiring specific workup procedures.[9] | |

| Catalytic Hydrogenation | H₂ gas with Raney Nickel or Palladium on Carbon (Pd/C) | Alcohols (e.g., Ethanol, Methanol), often with NH₃ or NH₄OH | Room temperature to elevated temperatures | Scalable, environmentally friendly (produces only water as a byproduct), avoids stoichiometric waste. | Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning, can lead to secondary and tertiary amine byproducts.[7] |

| Transfer Hydrogenation | 2-Propanol with Raney Nickel | 2-Propanol | Reflux | Avoids the use of high-pressure hydrogen gas, milder conditions.[10] | May require a basic additive (e.g., KOH) to suppress side reactions.[10] |

| Borohydride Systems | Sodium Borohydride with Cobalt(II) Chloride (CoCl₂) | Alcohols (e.g., Methanol, Ethanol) | Room temperature | Milder and safer to handle than LAH, good for selective reductions.[11][12] | May require catalytic amounts of a transition metal salt.[11][13] |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 3-(Propan-2-yl)furan-2-carbonitrile to 3-isopropyl-2-furfurylamine using three distinct and widely applicable methods.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is highly effective but demands strict adherence to safety precautions due to the pyrophoric nature of LAH.[14][6]

Materials:

-

3-(Propan-2-yl)furan-2-carbonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

Workflow Diagram:

Caption: Workflow for LAH reduction of 3-(Propan-2-yl)furan-2-carbonitrile.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen or argon atmosphere.

-

LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or THF.[5] Use of a plastic or ceramic spatula is recommended for transferring LAH to avoid static discharge.[15]

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred at room temperature or gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C with an ice-water bath.[15][16] Cautiously and slowly add the following reagents sequentially with vigorous stirring:

-

'x' mL of water, where 'x' is the mass of LAH in grams used.

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Stirring and Filtration: Allow the resulting granular precipitate to stir at room temperature for at least 30 minutes. Add anhydrous magnesium sulfate and stir for another 15 minutes.[15][17] Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

-

Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-isopropyl-2-furfurylamine. The product can be further purified by vacuum distillation or column chromatography.

Safety Precautions:

-

Lithium Aluminum Hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[14][6] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[14][18][19]

-

A Class D fire extinguisher for combustible metals should be readily available.[14][6]

-

The quenching process is highly exothermic and should be performed slowly and with extreme caution in a well-ventilated fume hood.[15]

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH3-THF) Complex

This method offers a milder alternative to LAH, with better tolerance for some functional groups.[7][8]

Materials:

-

3-(Propan-2-yl)furan-2-carbonitrile

-

Borane-Tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium Hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the Borane-THF complex solution (2.0-3.0 equivalents) dropwise via syringe or addition funnel.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring for completion by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0 °C. Cautiously add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Hydrolysis: Add 2 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the amine-borane complex.

-

Basification and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of 2 M NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amine by vacuum distillation or column chromatography.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

This protocol is well-suited for larger-scale synthesis and is considered a "greener" alternative.

Materials:

-

3-(Propan-2-yl)furan-2-carbonitrile

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia solution (e.g., 7 N in Methanol) or Ammonium Hydroxide (to suppress secondary amine formation)[3][7]

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Magnetic or mechanical stirrer

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: In the pressure vessel, carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent.

-

Reaction Mixture: Add the solution of 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in ethanol containing ammonia or ammonium hydroxide.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases. Monitor the reaction progress by analyzing aliquots.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

-

Purification: The resulting amine can be purified by vacuum distillation.

Conclusion

The reduction of 3-(Propan-2-yl)furan-2-carbonitrile to 3-isopropyl-2-furfurylamine can be successfully achieved through various synthetic routes. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For small-scale laboratory synthesis where high reactivity is desired, LAH remains a powerful option, provided stringent safety protocols are followed. Borane-THF offers a milder and often more selective alternative. For larger-scale and more environmentally benign processes, catalytic hydrogenation with Raney Nickel is an excellent choice. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently synthesize this valuable amine for their drug discovery and development endeavors.

References

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- Wang, X., et al. (2013). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters, 24(2), 133-136.

- Mebane, R. C., et al. (1996). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Nitrile reduction. Retrieved from [Link]

- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.

- Heinzman, S. W., & Ganem, B. (1982). A new reagent for the selective reduction of nitriles. Journal of the American Chemical Society, 104(24), 6801–6802.

-

Princeton University, Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

- Osby, J. O., Ganem, B., & Heinzman, S. W. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. The Journal of Organic Chemistry, 51(1), 1-6.

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitrile to Amine (BH3-THF). Retrieved from [Link]

-

University of Georgia, Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved from [Link]

-

ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

-

Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

-

Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

-

University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(27), 5091-5094.

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

ResearchGate. (2003). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Retrieved from [Link]

- Diez, J., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry - A European Journal, 20(46), 15113-15120.

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Li, H., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 10, 989871.

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US2175585A - Preparation of furfurylamines.

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

-

PubMed. (2012, June 27). Asymmetric hydrogenation of disubstituted furans. Retrieved from [Link]

-

Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

-

RSC Publishing. (2021). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. tandfonline.com [tandfonline.com]

- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. reddit.com [reddit.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Magic Formulas [chem.rochester.edu]

- 17. Workup [chem.rochester.edu]

- 18. research.uga.edu [research.uga.edu]

- 19. westliberty.edu [westliberty.edu]

Application Notes and Protocols: Strategic Functionalization of the Furan Ring in 3-(Propan-2-yl)furan-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of 3-(propan-2-yl)furan-2-carbonitrile. Furan scaffolds are prevalent in numerous pharmaceuticals and functional materials, making the ability to selectively modify them a cornerstone of modern synthetic chemistry.[1][2] This document explores key strategies for derivatization, including electrophilic aromatic substitution, metallation-electrophile trapping, and transition-metal-catalyzed cross-coupling reactions. By dissecting the electronic and steric influences of the resident isopropyl and nitrile substituents, this guide offers field-proven insights and step-by-step protocols to empower researchers in medicinal chemistry and materials science to unlock the synthetic potential of this versatile heterocyclic building block.

Introduction: The Strategic Importance of Substituted Furans

The furan ring is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and susceptibility to a range of chemical transformations make it an attractive scaffold for molecular design. The target molecule, 3-(propan-2-yl)furan-2-carbonitrile, presents a specific and interesting case for regioselective functionalization. The furan ring is inherently electron-rich, predisposing it to electrophilic attack, typically at the C2 or C5 positions.[3][4] However, the substituents on our target molecule—an electron-donating isopropyl group at C3 and a potent electron-withdrawing nitrile group at C2—exert competing electronic and steric effects that dictate the outcome of further transformations.

-

The Isopropyl Group (C3): A weak electron-donating group that activates the furan ring towards electrophilic substitution and directs incoming electrophiles to the adjacent C2 and C4 positions.

-

The Nitrile Group (C2): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming nucleophiles or metallating agents.

Understanding this interplay is critical for achieving desired regioselectivity in the functionalization of the furan core. This guide will provide both the theoretical underpinning and the practical protocols to navigate these effects.

Core Functionalization Strategies: A Mechanistic Overview

The functionalization of the 3-(propan-2-yl)furan-2-carbonitrile ring can be approached through several key synthetic strategies. The choice of method will depend on the desired position of functionalization and the nature of the group to be introduced.

Electrophilic Aromatic Substitution

Given the electron-rich nature of the furan ring, electrophilic substitution is a primary pathway for introducing new functional groups.[3] In our target molecule, the directing effects of the existing substituents will strongly influence the position of electrophilic attack. The C5 position is the most likely site for electrophilic substitution due to activation from the C3-isopropyl group and to avoid steric hindrance. The C4 position is also a possibility, though likely less favored.

Metallation and Electrophilic Quench

Directed ortho-metallation is a powerful tool for achieving regioselectivity that may not be possible through electrophilic substitution. The use of strong bases, such as organolithium reagents, can facilitate deprotonation at specific sites. For 3-(propan-2-yl)furan-2-carbonitrile, the nitrile group can potentially direct lithiation to the C3 position, although this is sterically hindered. More likely, lithiation will occur at the most acidic proton, which is expected to be at the C5 position.[5] Subsequent quenching with an electrophile allows for the introduction of a wide range of functional groups.

Transition-Metal-Catalyzed Cross-Coupling

To functionalize the furan ring via cross-coupling, a leaving group (typically a halide) must first be installed. This can be achieved through electrophilic halogenation. Once the halogenated furan is synthesized, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds.[1][6] This two-step approach offers great versatility in the synthesis of complex furan derivatives.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Vilsmeier-Haack Formylation at the C5 Position

This protocol describes the introduction of an aldehyde group at the C5 position of the furan ring via an electrophilic substitution reaction.[7][8]

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

Scalable Synthesis of 3-Isopropylfuran-2-carbonitrile: Application Notes and Protocols

Introduction: The Significance of 3-Isopropylfuran-2-carbonitrile

Substituted furan-2-carbonitriles are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The unique electronic and steric properties imparted by the furan ring, coupled with the versatile reactivity of the nitrile group, make these molecules valuable scaffolds and key intermediates in the synthesis of complex bioactive molecules. Specifically, the 3-isopropylfuran-2-carbonitrile moiety serves as a crucial building block, where the isopropyl group at the 3-position can provide desirable lipophilicity and steric bulk, influencing the molecule's interaction with biological targets.